(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chlorophenyl group and a pyridinyl group connected by a propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- (E)-1-(4-(4-Chlorophenyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
(E)-3-(3-Chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one is unique due to the presence of both a chlorophenyl group and a pyridinyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-pyridin-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-12-5-3-4-11(10-12)7-8-14(17)13-6-1-2-9-16-13/h1-10H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYAYBSDFNHBDZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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